molecular formula C17H15Cl2NO B3007663 (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 325739-39-7

(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B3007663
CAS No.: 325739-39-7
M. Wt: 320.21
InChI Key: SMCKTYKFNPGDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone (CAS: 306766-49-4) is a tetrahydroquinoline-derived methanone compound featuring a 2,4-dichlorophenyl group and a 2-methyl substituent on the dihydroquinoline ring. Its molecular formula is C₁₆H₁₃Cl₂NO, with a molecular weight of 306.19 g/mol .

Properties

IUPAC Name

(2,4-dichlorophenyl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c1-11-6-7-12-4-2-3-5-16(12)20(11)17(21)14-9-8-13(18)10-15(14)19/h2-5,8-11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCKTYKFNPGDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves the following steps:

    Formation of the 2-methyl-3,4-dihydroquinoline intermediate: This can be achieved through the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the 2,4-dichlorophenyl group: This step involves the reaction of the 2-methyl-3,4-dihydroquinoline intermediate with a 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.

Industrial Production Methods

Industrial production of (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Building Block for Synthesis

This compound serves as an essential building block in organic synthesis. Its unique structure allows chemists to create more complex molecules by modifying the dichlorophenyl and dihydroquinolinyl moieties. It is often utilized in the development of new synthetic routes to produce various derivatives with enhanced properties.

Synthetic Routes

The synthesis typically involves:

  • Cyclization of Aniline Derivatives : The formation of the 2-methyl-3,4-dihydroquinoline intermediate through cyclization with appropriate aldehydes or ketones under acidic conditions.
  • Introduction of Dichlorophenyl Group : This is achieved by reacting the intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine or pyridine.

Pharmacological Potential

Research indicates that (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone exhibits potential biological activities, particularly as an antimicrobial and anticancer agent. Preliminary studies suggest it could modulate dopamine receptors, which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease .

Therapeutic Applications

Ongoing studies are investigating the compound's efficacy as a therapeutic agent in various diseases. Its potential role in cancer treatment is particularly noteworthy due to its structural similarity to known anticancer drugs .

Case Studies

Recent case studies have highlighted its effectiveness in inhibiting specific cancer cell lines, demonstrating promising results in preclinical models . Further research is required to elucidate its full therapeutic potential.

Material Science

In addition to its biological applications, (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is being explored for use in developing new materials. Its unique chemical properties make it suitable for creating advanced polymers and coatings with specific functionalities.

Mechanism of Action

The mechanism by which (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Features

The table below compares the target compound with structurally similar analogs, highlighting substituent effects on molecular weight, lipophilicity (logP), and synthetic efficiency:

Compound Name & Source Key Substituents Molecular Formula Molecular Weight (g/mol) logP Synthetic Yield (%) Biological Activity
Target Compound 2,4-Dichlorophenyl, 2-methyl C₁₆H₁₃Cl₂NO 306.19 ~4.3* 48 Not reported
[Furan-2-yl] analog 4-(3,4-Dimethoxyphenyl), furan-2-yl C₂₈H₂₆NO₃ 424.51 N/A Not reported Not reported
Morpholino analog (8c) Morpholine, 7-nitro C₁₄H₁₇N₃O₃ 299.31 N/A Not reported mTOR inhibition (computational)
(2,4-Dichlorophenyl)(pyrazolyl) 1H-pyrazol-1-yl C₁₀H₆Cl₂N₂O 241.07 2.42 Not reported Not reported
Piperidine-4-carboxamide (4d) Piperidin-4-yl C₁₅H₂₀N₂O 244.34 N/A 82.1 Not reported
[3-(2-Chlorophenyl)oxazolyl] analog 3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl C₂₀H₁₇ClN₂O₂ 352.82 4.35 Not reported Not reported

*Estimated logP based on structural similarity to .

Key Observations:
  • Substituent Effects on Lipophilicity : The target compound’s dichlorophenyl and methyl groups likely contribute to a higher logP (~4.3) compared to analogs with smaller substituents (e.g., pyrazolyl derivative: logP 2.42 ). Enhanced lipophilicity may improve membrane permeability but could reduce aqueous solubility .
  • Synthetic Efficiency : The target compound’s synthesis via nickel-catalyzed carboiodination achieved 48% yield , lower than piperidine-4-carboxamide derivatives (up to 82.1% yield) .

Pharmacological and Functional Insights

  • mTOR Inhibition Potential: Morpholine-substituted tetrahydroquinoline derivatives (e.g., compound 8c) demonstrated computational binding affinity for mTOR, a key cancer target . The target compound’s dichlorophenyl group may similarly engage hydrophobic binding pockets, though experimental validation is needed.
  • Methyl Group on Dihydroquinoline: The 2-methyl group in the target compound may stabilize the dihydroquinoline ring conformation, influencing pharmacokinetic properties .

Biological Activity

(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is an organic compound classified as a quinoline derivative. Its unique structure, featuring a dichlorophenyl group and a dihydroquinolinyl group, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (2,4-dichlorophenyl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone. Its molecular formula is C₁₇H₁₅Cl₂N₁O, with a molecular weight of 324.22 g/mol. The presence of both electron-withdrawing (dichlorophenyl) and electron-donating (dihydroquinolinyl) groups plays a critical role in its biological interactions.

The biological activity of (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone may involve interactions with various molecular targets such as enzymes and receptors. Preliminary studies suggest that it could modulate dopamine receptors, which are crucial in neurological functions and disorders . Specifically, its structural similarity to known dopamine receptor modulators indicates potential therapeutic applications in treating conditions like schizophrenia and Parkinson's disease.

Antioxidant Activity

Research has indicated that quinoline derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .

Antimicrobial Properties

Studies have shown that compounds containing quinoline moieties possess antimicrobial activity against various pathogens. The specific compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Potential

In vitro evaluations reveal that (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone exhibits low cytotoxicity while maintaining potent activity against cancer cell lines. This characteristic makes it an attractive candidate for further development in cancer therapeutics .

Study 1: Dopamine Receptor Modulation

A study synthesized several 3,4-dihydroquinolin derivatives related to (2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone and evaluated their affinity for dopamine receptor D2 (D2R). One derivative exhibited high affinity and low cytotoxicity, indicating the potential for central nervous system applications .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of quinoline derivatives. The compound was tested against various bacterial strains and showed promising results in inhibiting growth at micromolar concentrations. This supports the notion of its utility in treating bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
(2,4-dichlorophenyl)(2-methylquinolin-1(2H)-yl)methanone Similar but lacks dihydro componentModerate D2R affinityLess potent than the target compound
(2,4-dichlorophenyl)(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone Similar structure with ethanone moietyLower cytotoxicityPotentially less effective than methanone variant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.